molecular formula C11H9F3N2O2 B1303476 Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate CAS No. 445-71-6

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate

Cat. No.: B1303476
CAS No.: 445-71-6
M. Wt: 258.2 g/mol
InChI Key: CEHOHKHJMDKBNM-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C11H9F3N2O2 and a molecular weight of 258.2 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a cyano group, and an ethyl ester group attached to a nicotinic acid derivative. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate typically involves the reaction of 6-methyl-2-(trifluoromethyl)nicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets. The cyano group and the ester functionality also play roles in its reactivity and binding affinity to various enzymes and receptors .

Comparison with Similar Compounds

Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-containing compounds, such as:

Properties

IUPAC Name

ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-3-18-10(17)8-4-7(5-15)6(2)16-9(8)11(12,13)14/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHOHKHJMDKBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381440
Record name ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-71-6
Record name ethyl 5-cyano-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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